molecular formula C7H8N2O2 B1357583 5-Ethylpyrimidine-2-carboxylic acid

5-Ethylpyrimidine-2-carboxylic acid

Cat. No.: B1357583
M. Wt: 152.15 g/mol
InChI Key: VEEKFBAVCVOUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethylpyrimidine-2-carboxylic acid (CAS: 1554782-53-4) is a pyrimidine derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . Its structure features a pyrimidine ring substituted with an ethyl group at position 5 and a carboxylic acid group at position 2. This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic derivatives.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-ethylpyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c1-2-5-3-8-6(7(10)11)9-4-5/h3-4H,2H2,1H3,(H,10,11)

InChI Key

VEEKFBAVCVOUDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-ethylpyrimidine-2-carboxylic acid with analogous pyrimidine-carboxylic acid derivatives, focusing on structural features, physicochemical properties, and research applications.

Structural and Functional Group Variations

Table 1: Key Properties of this compound and Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 5-Ethyl, 2-COOH C₇H₈N₂O₂ 152.15 1554782-53-4 Ethyl enhances lipophilicity
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 2-CF₃, 5-COOEt C₈H₇F₃N₂O₂ 220.15 38324-83-3 Trifluoromethyl improves metabolic stability
4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid 4-OH, 2-Ph, 5-COOH C₁₁H₈N₂O₃ 216.19 56406-26-9 Phenyl and hydroxyl increase steric hindrance
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid 4-NH₂, 2-SEt, 5-COOH C₇H₉N₃O₂S 199.23 89853-87-2 Amino and thioether enhance hydrogen bonding
2-[2',3'-Difluoro-4'-(trans-5"-hexyl-1",3"-dioxan-2"-yl)phenyl]pyrimidine-5-carboxylic acid Complex aryl-dioxane substituents Not provided Not provided EP 0817773B1 Fluorine and dioxane improve solubility and thermal stability

Impact of Substituents on Properties

  • In contrast, trifluoromethyl groups (e.g., in Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) further elevate metabolic stability due to electron-withdrawing effects .
  • Solubility and Reactivity: Hydroxyl and amino substituents (e.g., 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid) improve aqueous solubility but may reduce reactivity in electrophilic substitution reactions due to steric and electronic effects .
  • Synthetic Utility: Carboxylic acid derivatives like this compound are often intermediates in parallel synthesis of carboxamides, as demonstrated in the preparation of pyrimidine-5-carboxamide libraries via amidation . Esters (e.g., Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate) are preferred for coupling reactions due to their stability under basic conditions .

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